![molecular formula C19H12Cl2FN3O B2432396 3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-29-1](/img/structure/B2432396.png)
3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzimidazole . Benzimidazoles and its derivatives have been attracting interest for many years because of their biological activities . They contain different heterocyclic moieties and have a wide range of biological activities such as antimicrobial, antioxidant, anticancer, antiviral, etc .
Synthesis Analysis
In a study, some benzimidazole derivatives containing furan, oxadiazole, triazole, and thiadiazole moieties have been synthesized . The synthesis process was evaluated for their antioxidant and antiurease activities .Aplicaciones Científicas De Investigación
Chemistry and Properties
3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is part of a broader class of compounds with fascinating chemical properties and applications in various branches of chemistry. The compound is related to structures like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and exhibits intriguing properties, including different protonated and/or deprotonated forms. It is also associated with a range of complex compounds, showcasing diverse properties like spectroscopic characteristics, structures, magnetic properties, and biological as well as electrochemical activity (Boča, Jameson & Linert, 2011).
Optoelectronic Materials
The compound is structurally related to quinazoline and pyrimidine derivatives known for their broad spectrum of biological activities and, importantly, their applications in optoelectronic materials. Research highlights the potential of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems, contributing to the development of novel optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Pharmacological Activities
In the realm of pharmacological research, derivatives of benzimidazole, a core component of the compound , are recognized for their medicinal significance. Benzimidazoles serve as key components for various biological activities, indicating the potential of derivatives like 3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone in this field. The introduction of benzimidazole derivatives is believed to enhance activity and selectivity in medicinal applications, underlining their importance in pharmacophores and privileged sub-structures in medicinal chemistry (Yimer & Fekadu, 2015).
Direcciones Futuras
Benzimidazole derivatives are of wide interest because of their diverse biological and clinical applications . They exhibit antimicrobial, antioxidant, anticancer, antiviral activities, among other beneficial properties . This creates interest in researchers who synthesize a variety of benzimidazole derivatives and screen them for various biological activities .
Propiedades
IUPAC Name |
3-[5,6-dichloro-1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3O/c20-14-8-16-17(9-15(14)21)25(10-11-3-5-12(22)6-4-11)18(24-16)13-2-1-7-23-19(13)26/h1-9H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWDEBUWJGXSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
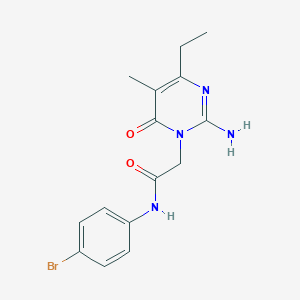
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

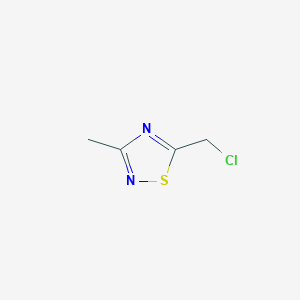
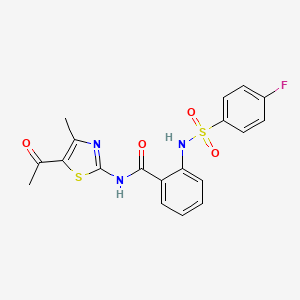
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

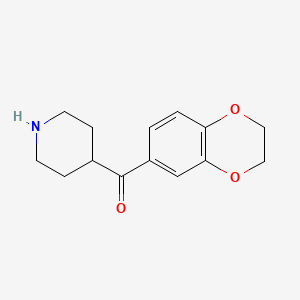
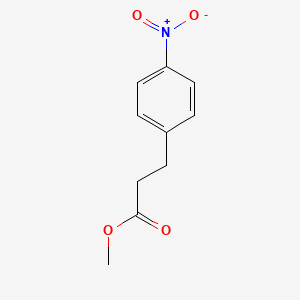

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)